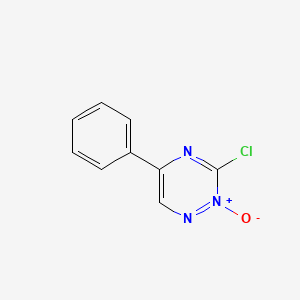
3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-R-5-chloro-1,2,4-triazoles with nucleophiles such as water or ammonia, leading to the formation of the triazine ring . The reaction conditions often include the use of aqueous alkali or acidic environments to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as water, ammonia, and alkoxides.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups and properties depending on the reagents and conditions used.
Scientific Research Applications
3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cellular processes, contributing to its anticancer and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazines such as:
2,4,6-Tri-substituted-1,3,5-triazines: Known for their applications in herbicides and pharmaceuticals.
Tetrazines: Another class of nitrogen-containing heterocycles with diverse applications.
Uniqueness
3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activities
Properties
CAS No. |
61178-01-6 |
|---|---|
Molecular Formula |
C9H6ClN3O |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
3-chloro-2-oxido-5-phenyl-1,2,4-triazin-2-ium |
InChI |
InChI=1S/C9H6ClN3O/c10-9-12-8(6-11-13(9)14)7-4-2-1-3-5-7/h1-6H |
InChI Key |
HUOMCMQOJUBCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=[N+](C(=N2)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















